molecular formula C13H18N2O B15211419 1-(7-Amino-3,4-dihydro-4,4-dimethylisoquinolin-2(1h)-yl)ethanone CAS No. 442846-63-1

1-(7-Amino-3,4-dihydro-4,4-dimethylisoquinolin-2(1h)-yl)ethanone

Cat. No.: B15211419
CAS No.: 442846-63-1
M. Wt: 218.29 g/mol
InChI Key: GYQPODSLRULOAO-UHFFFAOYSA-N
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Description

1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of an amino group and a ketone group attached to the isoquinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically involves the use of a starting material such as 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, which is then subjected to amination and subsequent oxidation to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of 1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ketone group may yield alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the area of central nervous system disorders.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone involves its interaction with specific molecular targets. The amino group may form hydrogen bonds with target proteins, while the ketone group may participate in covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)methanol: Similar structure but with a hydroxyl group instead of a ketone group.

    1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)propane: Similar structure but with a longer alkyl chain.

Uniqueness

1-(7-amino-4,4-dimethyl-3,4-dihydroisoquinolin-2(1h)-yl)ethanone is unique due to the presence of both an amino group and a ketone group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile compound for various scientific research applications.

Properties

CAS No.

442846-63-1

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-(7-amino-4,4-dimethyl-1,3-dihydroisoquinolin-2-yl)ethanone

InChI

InChI=1S/C13H18N2O/c1-9(16)15-7-10-6-11(14)4-5-12(10)13(2,3)8-15/h4-6H,7-8,14H2,1-3H3

InChI Key

GYQPODSLRULOAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2=C(C=CC(=C2)N)C(C1)(C)C

Origin of Product

United States

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